molecular formula C12H20N2O4Si B14302845 CID 136227577

CID 136227577

Katalognummer: B14302845
Molekulargewicht: 284.38 g/mol
InChI-Schlüssel: HIQSYEKLIZYIBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 136227577” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Vorbereitungsmethoden

The synthesis of CID 136227577 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions for the synthesis of this compound include controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous monitoring of reaction parameters. The industrial methods are designed to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

CID 136227577 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another, using specific reagents and catalysts.

    Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions are optimized to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

CID 136227577 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 136227577 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The molecular targets and pathways involved in its mechanism of action are currently under investigation in various research studies.

Eigenschaften

Molekularformel

C12H20N2O4Si

Molekulargewicht

284.38 g/mol

InChI

InChI=1S/C12H20N2O4Si/c1-3-17-12(18-4-2)19-9-5-7-14-8-6-10(15)13-11(14)16/h6,8,12H,3-5,7,9H2,1-2H3,(H,13,15,16)

InChI-Schlüssel

HIQSYEKLIZYIBJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCCN1C=CC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.